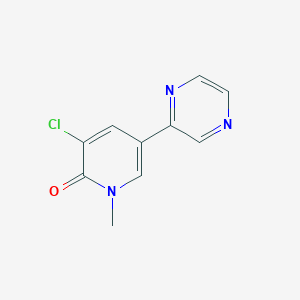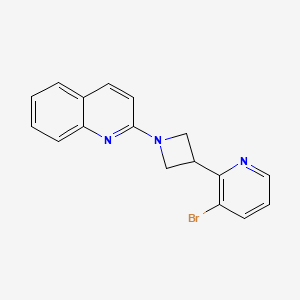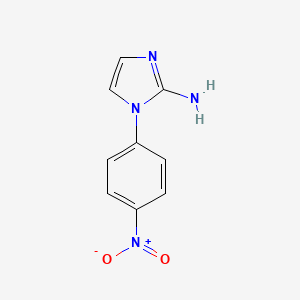![molecular formula C12H16N2O4 B8660005 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid CAS No. 691363-43-6](/img/structure/B8660005.png)
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids This compound is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, along with an ethyl-propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid typically involves a multi-step process:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) to introduce the nitro group at the meta position relative to the carboxylic acid group.
Amination: The nitrobenzoic acid is then subjected to a reduction reaction to convert the nitro group to an amino group. This can be achieved using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Alkylation: The amino group is then alkylated with 1-ethylpropyl halide in the presence of a base such as sodium hydroxide (NaOH) to introduce the ethyl-propyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Iron (Fe) and hydrochloric acid (HCl), catalytic hydrogenation
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted nitrobenzoic acids
Wissenschaftliche Forschungsanwendungen
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, affecting their function and activity. The ethyl-propyl chain provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-nitrobenzoic acid: Lacks the ethyl-propyl chain, making it less lipophilic.
4-(1-Methyl-propylamino)-3-nitro-benzoic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
4-(1-Ethyl-butylamino)-3-nitro-benzoic acid: Contains a butyl chain, increasing its hydrophobicity compared to the ethyl-propyl derivative.
Uniqueness
4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid is unique due to its specific combination of functional groups and alkyl chain, which confer distinct chemical and biological properties. The presence of both nitro and amino groups allows for versatile chemical modifications, while the ethyl-propyl chain enhances its lipophilicity and membrane permeability.
Eigenschaften
CAS-Nummer |
691363-43-6 |
|---|---|
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
3-nitro-4-(pentan-3-ylamino)benzoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-3-9(4-2)13-10-6-5-8(12(15)16)7-11(10)14(17)18/h5-7,9,13H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
POAMAAURYZLIOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

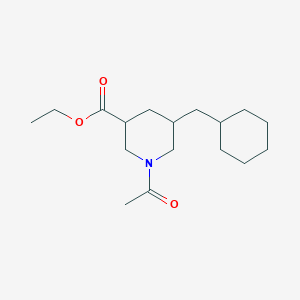
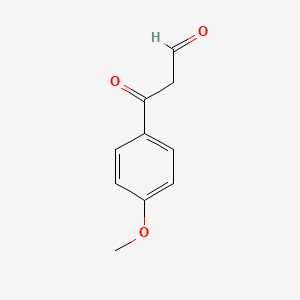
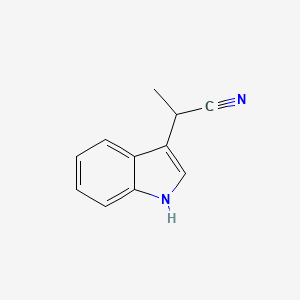
![3-(5-Chlorobenzo[b]thiophen-3-yl)-2-oxopropyl acetate](/img/structure/B8659948.png)
![5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzoxazole](/img/structure/B8659962.png)
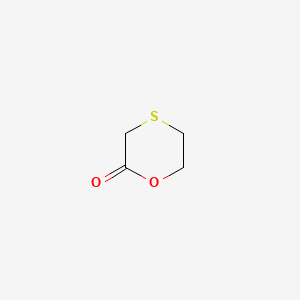

![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B8659999.png)
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,4'(5'H)-oxazol]-2'-amine, 3-(3,6-dihydro-2H-pyran-4-yl)-1-fluoro-7-(2-fluoro-3-pyridinyl)-, (4'S)-](/img/structure/B8660010.png)
